molecular formula C6H7NO2 B13198116 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile

1,5-Dioxaspiro[2.4]heptane-2-carbonitrile

Cat. No.: B13198116
M. Wt: 125.13 g/mol
InChI Key: ZAXJOZWRKODQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dioxaspiro[2.4]heptane-2-carbonitrile is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dioxaspiro[2.4]heptane-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c7-3-5-6(9-5)1-2-8-4-6/h5H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXJOZWRKODQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12C(O2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile (CAS 1849357-59-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile (CAS 1849357-59-0), a unique spirocyclic molecule with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from related structures and fundamental chemical principles to offer insights into its properties, potential synthesis, reactivity, and safety considerations. The document is intended to serve as a foundational resource for researchers interested in exploring the utility of this and similar spirocyclic building blocks.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocycles, carbocyclic or heterocyclic systems characterized by a single atom as the common junction of two rings, have garnered significant attention in modern drug discovery. Their rigid, three-dimensional structures offer a distinct advantage over flat, aromatic systems by enabling more precise spatial orientation of functional groups for optimal interaction with biological targets. This unique topology can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The introduction of a nitrile group, a versatile functional handle, further enhances the synthetic utility of the spirocyclic core, allowing for its elaboration into a variety of nitrogen-containing heterocycles or other functional groups.

1,5-Dioxaspiro[2.4]heptane-2-carbonitrile combines the desirable features of a spirocyclic acetal with a reactive nitrile moiety, making it an intriguing building block for the synthesis of novel chemical entities.

Physicochemical Properties

While extensive experimental data for 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile is not publicly available, its fundamental properties can be tabulated based on its chemical structure.

PropertyValueSource
CAS Number 1849357-59-0-
Molecular Formula C₆H₇NO₂-
Molecular Weight 125.13 g/mol -
SMILES N#CC1OC12COCC2-
IUPAC Name 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile-

Note: Properties such as melting point, boiling point, and solubility have not been reported in the available literature and would require experimental determination.

Postulated Synthesis

A specific synthetic route for 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile has not been published. However, a plausible synthetic pathway can be inferred from methodologies used for structurally related compounds. A Chinese patent (CN103936703A) describes the synthesis of 5-oxaspiro[2.4]heptan-6-one, which involves the ring-opening of a cyclic sulfite with a cyanide salt to introduce a nitrile group.[1] This suggests a potential strategy for the synthesis of the target molecule, likely starting from a suitable precursor derived from 1,1-cyclopropanedimethanol.

A hypothetical synthetic workflow is proposed below:

Synthetic Workflow A 1,1-Cyclopropanedimethanol B Cyclic Precursor (e.g., Cyclic sulfite or sulfate) A->B Activation of hydroxyl groups C 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile B->C Nucleophilic substitution with cyanide salt

Figure 1: A postulated synthetic workflow for 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile.

Hypothetical Experimental Protocol:

  • Activation of 1,1-Cyclopropanedimethanol: 1,1-Cyclopropanedimethanol would first be reacted with a suitable reagent, such as thionyl chloride or sulfuryl chloride in the presence of a base, to form a cyclic sulfite or sulfate. This step activates the hydroxyl groups for subsequent nucleophilic attack.

  • Nucleophilic Substitution with Cyanide: The resulting cyclic intermediate would then be treated with a cyanide salt, such as sodium or potassium cyanide, in a suitable polar aprotic solvent like DMSO or DMF. The cyanide anion would act as a nucleophile, opening the cyclic intermediate and leading to the formation of the target nitrile. The exact regioselectivity of this ring-opening would be a critical factor to control.

  • Work-up and Purification: The reaction mixture would be quenched with water and the product extracted with an organic solvent. The crude product would then be purified using standard techniques such as column chromatography.

Disclaimer: This proposed synthesis is hypothetical and has not been experimentally validated. Researchers should exercise caution and perform thorough literature searches for analogous reactions before attempting any synthesis.

Reactivity and Potential Applications

The chemical reactivity of 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile is dictated by its two primary functional groups: the spirocyclic acetal and the nitrile.

4.1. Reactivity of the 1,5-Dioxaspiro[2.4]heptane Core

The spirocyclic acetal moiety is expected to be stable under neutral and basic conditions. However, it will be susceptible to hydrolysis under acidic conditions, leading to the opening of one or both rings. Studies on related dioxaspiro systems, such as 1,5-dioxaspiro[3.2]hexanes, have shown that ring-opening can be achieved with various nucleophiles, and the selectivity can be influenced by the presence of Lewis acids.[2] This suggests that the 1,5-dioxaspiro[2.4]heptane core could be selectively opened to reveal new functionalities.

4.2. Reactivity of the Nitrile Group

The nitrile group is a versatile synthetic handle that can be transformed into a wide array of other functional groups, including:

  • Amines: Reduction of the nitrile, for example with lithium aluminum hydride or catalytic hydrogenation, would yield the corresponding primary amine.

  • Carboxylic Acids: Hydrolysis of the nitrile under acidic or basic conditions would produce a carboxylic acid.

  • Tetrazoles: [2+3] Cycloaddition with azides would lead to the formation of tetrazoles, which are important pharmacophores in medicinal chemistry.

  • Amidines and other Heterocycles: The nitrile group can participate in various cycloaddition and condensation reactions to form a diverse range of nitrogen-containing heterocycles.

Reactivity A 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile B Spirocyclic Amine A->B Reduction C Spirocyclic Carboxylic Acid A->C Hydrolysis D Spirocyclic Tetrazole A->D [2+3] Cycloaddition E Other Heterocycles A->E Condensation/Cyclization

Figure 2: Potential transformations of the nitrile group in 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile.

4.3. Potential Applications in Drug Discovery

Given the importance of spirocyclic scaffolds and the synthetic versatility of the nitrile group, 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile represents a valuable building block for the synthesis of novel drug candidates. Its rigid three-dimensional structure could be exploited to design potent and selective inhibitors of enzymes or modulators of receptors. The ability to transform the nitrile group into various other functionalities allows for the rapid generation of a library of diverse compounds for high-throughput screening.

Safety and Handling

5.1. Toxicological Profile

Specific toxicological data for 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile are not available. However, it is prudent to handle this compound with caution, as it belongs to the family of aliphatic nitriles. The primary toxicological concern with many aliphatic nitriles is their potential to be metabolized in the body to release cyanide ions.[3][4] Cyanide is a potent inhibitor of cellular respiration.

The toxicity of nitriles can vary significantly depending on their chemical structure and the rate of cyanide release.[5] Therefore, until specific data becomes available, 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile should be treated as a potentially toxic substance.

5.2. Recommended Handling Procedures

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.

  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.

5.3. First Aid Measures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected features in ¹H NMR, ¹³C NMR, and IR spectroscopy can be predicted based on the structure of 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile.

  • ¹H NMR: The spectrum would be expected to show signals for the diastereotopic protons of the two methylene groups in the five-membered ring, as well as the protons of the cyclopropane ring. The methine proton adjacent to the nitrile group would likely appear as a distinct signal.

  • ¹³C NMR: The spectrum would show a signal for the nitrile carbon in the region of 115-125 ppm. The spiro carbon would be a quaternary signal, and distinct signals for the other carbons in the two rings would also be present.

  • IR Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration would be expected around 2240-2260 cm⁻¹. The C-O stretching vibrations of the acetal would likely appear in the region of 1000-1200 cm⁻¹.

Conclusion

1,5-Dioxaspiro[2.4]heptane-2-carbonitrile is a promising yet understudied chemical entity. Its unique spirocyclic structure combined with the versatile nitrile functionality makes it an attractive building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. While a lack of direct experimental data necessitates a cautious and inferred approach, this technical guide provides a solid foundation for researchers to begin exploring the potential of this intriguing molecule. Further experimental investigation into its synthesis, reactivity, and biological activity is highly encouraged.

References

  • Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of Toxicology, 55(1), 47-54.
  • Willhite, C. C. (1981). Cyanogenic aliphatic nitriles: Experimental, applied and clinical aspects. Clinical Toxicology, 18(8), 991-1000.
  • The MSDS HyperGlossary: Nitrile.
  • Bach, R. D., & Dmitrenko, O. (2003). Directed ring-opening of 1,5-dioxaspiro[3.2]hexanes: selective formation of 2,2-disubstituted oxetanes. The Journal of Organic Chemistry, 68(4), 1480–1488.
  • CN103936703A - Preparation method of 5-oxaspiro[2.4]heptane-6-one and intermediate thereof.

Sources

An In-depth Technical Guide to 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile: Synthesis, Structure, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Spirocyclic Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer three-dimensional complexity and unique pharmacological profiles is paramount. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a particularly promising class of molecules, often exhibiting improved metabolic stability and target-binding affinity.[1] This guide delves into the chemical intricacies of a unique spirocyclic scaffold: 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile . This molecule merges the strained reactivity of a cyclopropane ring with the stable ketal functionality of a 1,3-dioxolane, all while incorporating a reactive nitrile group—a versatile handle for further chemical elaboration.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, structural elucidation, and potential applications of this intriguing molecule. By understanding its fundamental chemical properties, we can unlock its potential as a building block for the next generation of therapeutics.

I. The Core Architecture: A Fusion of Strained and Stable Moieties

The chemical structure of 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile is defined by a spirocyclic system where a cyclopropane ring and a 1,3-dioxolane ring are joined at a quaternary carbon. The presence of a nitrile group on the cyclopropane ring introduces a key functional group for chemical manipulation.

Figure 2: A plausible synthetic workflow for 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 2-Methylene-1,3-dioxolane

  • To a solution of a suitable keto-alkene precursor (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of para-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-methylene-1,3-dioxolane.

Step 2: Rhodium-Catalyzed Cyclopropanation

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the 2-methylene-1,3-dioxolane (1.0 eq) and a rhodium catalyst, such as rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.01 eq), in a suitable anhydrous solvent like dichloromethane.

  • Slowly add a solution of diazoacetonitrile (1.1 eq) in the same solvent to the reaction mixture at room temperature using a syringe pump over several hours. The slow addition is crucial to control the concentration of the reactive carbene intermediate and minimize side reactions.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile.

Causality Behind Experimental Choices:

  • Ketalization: The use of ethylene glycol and an acid catalyst is a standard and efficient method for the formation of 1,3-dioxolanes, which serve as robust protecting groups for the ketone functionality. [2]* Cyclopropanation: Rhodium-catalyzed decomposition of diazo compounds is a powerful and well-established method for the synthesis of cyclopropanes. [3]The choice of diazoacetonitrile as the carbene precursor directly installs the desired nitrile group onto the cyclopropane ring.

III. Structural Elucidation: Spectroscopic and Analytical Characterization

The definitive identification of 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data
Technique Expected Key Features Rationale
¹H NMR Signals for the dioxolane methylene protons (likely a multiplet). Signals for the cyclopropane protons (complex multiplets in the upfield region). A distinct signal for the proton on the carbon bearing the nitrile group.The chemical shifts and splitting patterns of the protons are dictated by their local electronic environment and coupling with neighboring protons.
¹³C NMR A quaternary spiro carbon signal. Signals for the dioxolane carbons. Signals for the cyclopropane carbons. A signal for the nitrile carbon (typically in the 115-125 ppm range).The number of unique carbon signals will correspond to the number of non-equivalent carbon atoms in the molecule's symmetric structure.
IR Spectroscopy A characteristic sharp absorption band around 2240-2260 cm⁻¹ for the C≡N stretch of the nitrile group. C-O stretching bands for the dioxolane ring (typically in the 1000-1300 cm⁻¹ region).These vibrational frequencies are diagnostic for the presence of the nitrile and ether functional groups. [4]
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Fragmentation patterns characteristic of spiroketals and cyclopropanes.Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pathways, aiding in structural confirmation. [5]

IV. Chemical Reactivity and Synthetic Utility

The unique combination of a strained cyclopropane ring and a versatile nitrile group makes 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile a valuable synthetic intermediate.

Reactivity of the Nitrile Group

The nitrile group can be transformed into a variety of other functional groups, providing access to a diverse range of derivatives. [6][7][8]

  • Hydrolysis: Acidic or basic hydrolysis of the nitrile can yield a carboxylic acid or a primary amide, respectively.

  • Reduction: Reduction with reagents like lithium aluminum hydride (LiAlH₄) can convert the nitrile to a primary amine.

  • Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.

Nitrile_Reactivity cluster_0 Functional Group Transformations Start 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile Carboxylic_Acid 1,5-Dioxaspiro[2.4]heptane-2-carboxylic acid Start->Carboxylic_Acid H₃O⁺, Δ Primary_Amine (1,5-Dioxaspiro[2.4]heptan-2-yl)methanamine Start->Primary_Amine 1. LiAlH₄ 2. H₂O Ketone Acyl-1,5-Dioxaspiro[2.4]heptane Start->Ketone 1. R-MgBr 2. H₃O⁺

Sources

The Ascendancy of Three-Dimensional Scaffolds: A Technical Guide to Spiro-fused Cyclopropane Dioxolane Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Drug Discovery

For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. However, the pursuit of novel chemical matter with improved pharmacological profiles has led to a paradigm shift towards three-dimensional (3D) molecular architectures.[1][2] These sp³-rich scaffolds offer a multitude of advantages, including enhanced metabolic stability, improved aqueous solubility, and the ability to engage with complex biological targets in a more specific and potent manner.[3][4] Among the rising stars in this structural evolution are spirocyclic systems, which are characterized by two rings sharing a single atom.[3] Their inherent rigidity and defined exit vectors provide a powerful tool for optimizing lead compounds.[5]

This in-depth technical guide focuses on a particularly promising, yet underexplored, class of spirocyclic scaffolds: spiro-fused cyclopropane dioxolane building blocks . This unique fusion of a strained cyclopropane ring with a polar dioxolane moiety creates a compact, rigid, and functionally versatile scaffold with significant potential to address key challenges in modern drug discovery. We will delve into the synthetic strategies for accessing these novel building blocks, explore their unique physicochemical and conformational properties, and illuminate their potential applications as bioisosteres and next-generation pharmacophores.

Synthetic Strategies: Forging the Spiro-fused Core

The construction of the spiro[cyclopropane-1,5'-[6][7]dioxolane] core requires a thoughtful combination of cyclopropanation and dioxolane formation methodologies. The chosen synthetic route will largely depend on the desired substitution pattern and the available starting materials. Below, we outline two plausible and versatile synthetic approaches.

Strategy 1: Cyclopropanation of an Exocyclic Methylene Dioxolane

This approach involves the late-stage formation of the cyclopropane ring onto a pre-formed dioxolane precursor. The key intermediate is an exocyclic methylene dioxolane, which can be synthesized from a corresponding ketone and a suitable diol.

G A Starting Ketone C Ketalization A->C B Vicinal Diol B->C D Exocyclic Methylene Dioxolane C->D Wittig or Tebbe Olefination F Spiro-fused Cyclopropane Dioxolane D->F E Cyclopropanation Reagent (e.g., Simmons-Smith, Diazo compound) E->F G A Cyclopropyl Ketone D Ketalization A->D B Vicinal Diol B->D C Acid Catalyst (e.g., p-TsOH, BF₃·OEt₂) C->D E Spiro-fused Cyclopropane Dioxolane D->E G cluster_0 Common Medicinal Chemistry Moieties A Aromatic Ring (e.g., Phenyl) D Spiro-fused Cyclopropane Dioxolane A->D Improves solubility, metabolic stability, and 3D shape B tert-Butyl Group B->D Maintains steric bulk, introduces polarity C Gem-dimethyl Group C->D Mimics quaternary center, adds polarity and rigidity

Sources

Methodological & Application

Application Note: Chemoselective Hydrolysis of 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The hydrolysis of 1,5-dioxaspiro[2.4]heptane-2-carbonitrile presents a classic chemoselectivity conflict in organic synthesis. The molecule contains two opposing functionalities:[1][2]

  • A Cyclopropyl Nitrile: A robust, sterically constrained group that typically requires vigorous acidic or basic conditions (high temperature) to hydrolyze to the carboxylic acid.

  • A Spiro-Dioxolane (Ketal): An acid-labile protecting group that will rapidly hydrolyze to the corresponding ketone and diol upon exposure to aqueous acid, particularly under heat.

The Core Challenge: Standard acidic hydrolysis (e.g., HCl/reflux) will destroy the spiro-ketal skeleton. Therefore, the strategy must rely on Alkaline Hydrolysis or Biocatalysis , coupled with a strictly pH-controlled workup to prevent deprotection during isolation.

Chemoselectivity Landscape

The following diagram illustrates the divergent pathways based on reaction conditions.

ReactionPathways Substrate 1,5-Dioxaspiro[2.4] heptane-2-carbonitrile AcidPath Path A: Acidic Hydrolysis (HCl/H2O, Reflux) Substrate->AcidPath BasePath Path B: Alkaline Hydrolysis (KOH, Ethylene Glycol, 120°C) Substrate->BasePath EnzymePath Path C: Biocatalysis (Nitrilase, pH 7.5, 30°C) Substrate->EnzymePath Destruction DESTRUCTION Ketal Hydrolysis + Ring Opening AcidPath->Destruction H+ attacks acetal oxygen Target TARGET PRODUCT Carboxylic Acid (Ketal Intact) BasePath->Target OH- attacks CN only EnzymePath->Target Specificity

Figure 1: Reaction landscape highlighting the necessity of avoiding acidic conditions to preserve the spiro-ketal architecture.

Technical Protocols

Method A: High-Temperature Alkaline Hydrolysis (Chemical Standard)

Recommended for: Scale-up, cost-efficiency, and robustness.

Cyclopropyl nitriles possess unique electronic properties (Walsh orbitals) and steric strain that often make them resistant to hydrolysis compared to linear alkyl nitriles. Standard reflux in ethanol (78°C) is often insufficient. We utilize Ethylene Glycol as a high-boiling solvent to drive the reaction without pressurized vessels.

Reagents & Equipment[3][4]
  • Substrate: 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile (1.0 equiv)

  • Base: Potassium Hydroxide (KOH) pellets (5.0 equiv)

  • Solvent: Ethylene Glycol (Reagent Grade)

  • Quench: 10% Citric Acid solution (Weak acid is critical)

  • Extraction: Ethyl Acetate (EtOAc)[4][5]

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substrate in Ethylene Glycol (5 mL per mmol of substrate).

  • Base Addition: Add KOH pellets (5.0 equiv). Stir until mostly dissolved.

  • Reaction: Heat the mixture to 120°C .

    • Note: Monitor ammonia evolution. A nitrogen sweep can help remove NH₃ gas, shifting the equilibrium forward.

  • Monitoring: Check by TLC or LC-MS every 2 hours. The intermediate amide may form; continue heating until conversion to the carboxylic acid is complete (typically 4–8 hours).

  • Critical Workup (The "Cold-Buffer" Technique):

    • Cool the reaction mixture to 0°C (ice bath).

    • Dilute with ice-cold water (equal volume to glycol).

    • Wash the basic aqueous layer with Diethyl Ether (

      
      ) once to remove unreacted neutral organic impurities. Discard the organic layer.
      
    • Acidification: This is the failure point for most chemists. Slowly add 10% Citric Acid or 2M Acetic Acid dropwise to the aqueous layer at 0°C.

    • Target pH: Adjust pH to 4.5 – 5.0 . Do NOT acidify to pH 1-2. The carboxylic acid (

      
      ) will be sufficiently protonated for extraction, but the ketal will survive.
      
    • Extraction: Immediately extract with Ethyl Acetate (3x).

  • Isolation: Dry combined organics over

    
    , filter, and concentrate in vacuo at <40°C.
    
Method B: Nitrilase-Mediated Hydrolysis (Green Alternative)

Recommended for: High-value intermediates, enantioselective requirements, or if the substrate decomposes at 120°C.

Nitrilases (EC 3.5.5.[2][6]1) hydrolyze nitriles directly to carboxylic acids without a free amide intermediate, operating at neutral pH.

Reagents
  • Enzyme: Nitrilase Screening Kit (e.g., Codexis, Almac, or generic Alcaligenes faecalis nitrilase).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.5).

  • Co-solvent: Methanol or DMSO (max 10% v/v) to improve solubility.

Protocol
  • Preparation: Suspend the substrate (50 mg) in phosphate buffer (5 mL). If the substrate is insoluble, add 5% Methanol.

  • Initiation: Add Nitrilase enzyme powder (substrate-to-enzyme ratio 10:1 by weight, or according to activity units).

  • Incubation: Shake at 30°C at 200 rpm.

  • Monitoring: Monitor pH. The production of carboxylic acid will lower the pH. Use an autotitrator to maintain pH 7.5 using 0.1M NaOH, or use a strong buffer.

  • Termination: Once starting material is consumed (HPLC), filter off the enzyme (or centrifuge).

  • Workup: Acidify the filtrate to pH 4.5 with Citric Acid and extract with EtOAc as described in Method A.

Analytical Validation & Troubleshooting

Data Summary Table
ParameterAcid Hydrolysis (HCl)Alkaline Hydrolysis (KOH/Glycol)Enzymatic (Nitrilase)
Conversion >95%>98%>99%
Selectivity (Ketal) 0% (Destruction) 95% (Intact) >99% (Intact)
Reaction Temp 100°C120°C30°C
Reaction Time 2-4 h4-8 h12-24 h
Primary Impurity Cyclopropanone derivativesPrimary Amide (incomplete rxn)None
Workup Decision Tree

The following logic ensures the isolation of the product without destroying the protecting group.

WorkupLogic Start Reaction Complete (Basic Solution) Cool Cool to 0°C Start->Cool Wash Wash with Ether (Remove Neutrals) Cool->Wash AcidChoice Acidification Agent? Wash->AcidChoice StrongAcid HCl / H2SO4 AcidChoice->StrongAcid High Risk WeakAcid Citric Acid / HOAc AcidChoice->WeakAcid Recommended ResultBad Ketal Hydrolysis (Product Loss) StrongAcid->ResultBad ResultGood Target pH 4.5-5.0 Extract Immediately WeakAcid->ResultGood

Figure 2: Decision matrix for the isolation of acid-sensitive carboxylates.

Expert Insights & Mechanisms

Why Cyclopropyl Nitriles are Difficult

The hydrolysis of nitriles on cyclopropane rings is often slower than aliphatic analogs. The cyclopropane ring has significant


-character in its C-C bonds (Walsh orbitals), which can electronically conjugate with the nitrile 

-system, stabilizing the ground state. Furthermore, the tetrahedral intermediate formed during hydroxide attack suffers from increased steric repulsion with the cis-substituents on the rigid cyclopropane ring [1].
The Ketal Stability Factor

1,5-dioxaspiro compounds (ethylene ketals) are kinetically stable to base because the alkoxide leaving group required to open the ring is a poor leaving group in the absence of protonation. However, in acid, the oxygen is protonated, making it an excellent leaving group, leading to ring opening and the formation of the oxocarbenium ion. This is why the quench pH is the single most critical variable in this protocol [2].

Reference Grounding
  • Nitrile Hydrolysis Mechanisms: The base-catalyzed mechanism proceeds via the nucleophilic attack of hydroxide on the nitrile carbon, forming an imidate, which tautomerizes to the amide, and is subsequently hydrolyzed to the carboxylate.[7][8][9][10][11]

    • Source:

  • Nitrilase Biocatalysis: Nitrilases are increasingly used for sensitive substrates where chemical hydrolysis causes degradation.

    • Source:

  • Ketal Protecting Groups: Dioxolanes are standard protecting groups for ketones, stable to pH 12+ but labile < pH 4.

    • Source:

References

  • Cohen, T., & Matz, J. R. (1980). Cleavage of cyclic ketals. Journal of the American Chemical Society. Link (Contextual validation of ketal sensitivity).

  • Wang, M. X. (2015). Enantioselective Biotransformations of Nitriles in Organic Synthesis. Accounts of Chemical Research. Link

  • Pollak, P., et al. (2014). Nitriles. Ullmann's Encyclopedia of Industrial Chemistry. Link

  • Gilead Sciences Inc. (2014). Synthesis of Ledipasvir Intermediates (Relevant structural analogs involving spiro-cyclopropyl systems).

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this unique molecule, particularly concerning its stability in basic environments. Our goal is to equip you with the knowledge to anticipate potential challenges, diagnose experimental issues, and implement effective solutions.

Introduction: A Molecule of Unique Reactivity

1,5-Dioxaspiro[2.4]heptane-2-carbonitrile is a fascinating building block that incorporates several key functional groups into a compact, rigid scaffold. Its structure, featuring a spiroketal, an epoxide-like cyclopropane ring, and a nitrile group, offers a rich landscape for chemical modification. However, these same features present significant stability challenges, especially when subjected to basic conditions. Understanding the interplay of these functional groups is paramount to its successful application in complex synthetic routes. This guide will dissect the potential degradation pathways and provide actionable strategies to maintain the integrity of your molecule.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile in the presence of bases.

Q1: What are the primary chemical functionalities that are sensitive to basic conditions in 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile?

Answer: The molecule possesses three main areas of reactivity under basic conditions that researchers must be aware of:

  • The Nitrile Group: Nitriles are susceptible to hydrolysis under basic conditions, which typically proceeds in two stages. Initially, the nitrile can be converted to a primary amide. With more forcing conditions (e.g., stronger base, higher temperature, or prolonged reaction time), the amide can be further hydrolyzed to a carboxylate salt.[1][2][3]

  • The Epoxide-like Three-Membered Ring: The spiro-fused cyclopropane ring, being part of a ketal, has significant ring strain, similar to an epoxide. This makes it a target for nucleophilic attack by bases.[4][5] Strong nucleophilic bases can attack one of the electrophilic carbons of this ring, leading to a ring-opening reaction.[6][7][8] This is a classic SN2-type reaction where the nucleophile will preferentially attack the less sterically hindered carbon atom.[7][8]

  • The α-Cyano Ether Moiety (Cyanohydrin-like character): The carbon atom bonded to both an oxygen of the ketal and the nitrile group has a chemical character similar to that of a cyanohydrin. Cyanohydrins can be unstable under basic conditions and may undergo a retro-cyanohydrin reaction, leading to the cleavage of the carbon-cyanide bond and the formation of a carbonyl compound.[9][10]

Q2: I am observing a new, more polar compound by TLC and a corresponding mass increase in my LC-MS analysis. What is the likely cause?

Answer: The formation of a more polar compound, especially with a corresponding mass change, is a strong indicator of nitrile hydrolysis. The addition of a water molecule during hydrolysis increases the polarity and the molecular weight of the product.

You can use the following table to identify the potential hydrolysis products based on their mass change from the parent molecule (MW of 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile: ~139.15 g/mol ).

Potential Product Reaction Mass Change Expected MW Notes
1,5-Dioxaspiro[2.4]heptane-2-carboxamidePartial Hydrolysis+18.01~157.16Often an intermediate to the carboxylic acid.[1]
1,5-Dioxaspiro[2.4]heptane-2-carboxylic acidFull Hydrolysis+19.00 (as acid)~158.15Will be deprotonated to the carboxylate salt under basic conditions.

To mitigate this, consider using a non-nucleophilic base, strictly anhydrous conditions, or reducing the reaction temperature and time.

Q3: My reaction has resulted in a complex mixture of products. What are the possible degradation pathways beyond simple hydrolysis?

Answer: A complex product profile suggests that the spiroketal ring system itself is degrading. The most probable cause is the nucleophilic attack on the strained three-membered ring, which behaves like an epoxide. A strong nucleophilic base (e.g., OH⁻, RO⁻) can open this ring, leading to a variety of subsequent reactions.

The diagram below illustrates this primary degradation pathway.

G cluster_main Potential Degradation Pathway Start 1,5-Dioxaspiro[2.4]heptane- 2-carbonitrile Intermediate Ring-Opened Intermediate (Alkoxide) Start->Intermediate  Nu⁻ (Base)   Product Ring-Opened Product (Hydroxy Ether) Intermediate->Product  Proton Source (Work-up)   Further Further Degradation (Complex Mixture) Product->Further  Harsh Conditions  

Caption: Base-induced ring-opening of the spiroketal.

This ring-opening can lead to a cascade of further reactions, especially if the nitrile group is also hydrolyzed, resulting in the complex mixture you are observing.

Q4: Which types of bases are most likely to cause degradation, and what are safer alternatives?

Answer: The choice of base is critical. The stability of 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile is highly dependent on the nucleophilicity and strength of the base used.

Base Category Examples Risk of Degradation Primary Degradation Pathway Recommended Use
Strong, Nucleophilic Bases NaOH, KOH, NaOMe, NaOEtHigh Nitrile hydrolysis and ring-opening.[11]Avoid unless ring-opening or hydrolysis is the desired reaction.
Strong, Non-Nucleophilic (Hindered) Bases DBU, DBN, t-BuOKModerate Can still promote elimination or rearrangement at high temperatures.Preferred for deprotonations where nucleophilic attack is undesirable.
Weak, Non-Nucleophilic Bases K₂CO₃, Cs₂CO₃, Et₃N, DIPEALow Minimal risk under mild conditions.Recommended for most applications where the spiroketal core needs to be preserved.

For reactions requiring a base, it is strongly recommended to start with a weak, non-nucleophilic base and carefully monitor the reaction for any signs of degradation.

Troubleshooting Guides

This section provides structured guidance for resolving specific issues encountered during your experiments.

Problem: Low reaction yield with significant starting material decomposition.

If you are experiencing low yields and your analytical data (TLC, LC-MS) indicates the formation of multiple byproducts, follow this troubleshooting workflow to diagnose and resolve the issue.

G cluster_workflow Troubleshooting Workflow for Compound Degradation Start Low Yield & Decomposition Observed CheckBase Is the base strong and/or nucleophilic? (e.g., NaOH, NaOMe) Start->CheckBase SwitchBase Action: Switch to a weaker, non-nucleophilic base (e.g., K₂CO₃, DIPEA) CheckBase->SwitchBase Yes CheckTemp Is the reaction temperature > RT? CheckBase->CheckTemp No SwitchBase->CheckTemp LowerTemp Action: Lower the reaction temperature (e.g., to 0 °C or -78 °C) CheckTemp->LowerTemp Yes CheckTime Is the reaction time prolonged (> 12h)? CheckTemp->CheckTime No LowerTemp->CheckTime ShortenTime Action: Monitor reaction closely and quench as soon as SM is consumed. CheckTime->ShortenTime Yes CheckSolvent Is a protic solvent (e.g., MeOH, H₂O) present? CheckTime->CheckSolvent No ShortenTime->CheckSolvent UseAprotic Action: Switch to a dry, aprotic solvent (e.g., THF, Dichloromethane) CheckSolvent->UseAprotic Yes Success Problem Resolved CheckSolvent->Success No UseAprotic->Success

Caption: Step-by-step troubleshooting guide.

Recommended Experimental Protocols

To minimize the risk of degradation, we recommend adhering to the following general protocols when working with 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile under basic conditions.

Protocol 1: General Procedure for a Base-Mediated Reaction

This protocol provides a conservative starting point for reactions requiring a base.

  • Inert Atmosphere: Dry your glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is crucial to prevent hydrolysis from atmospheric moisture.

  • Solvent Choice: Use a dry, aprotic solvent (e.g., THF, Dichloromethane, Toluene). Avoid protic solvents like methanol or water unless they are a required reagent.

  • Temperature Control: Cool the solution of 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile and other reagents to a low temperature (e.g., 0 °C or -78 °C) before adding the base.

  • Base Addition: Add the base slowly and dropwise as a solution in the same dry, aprotic solvent. This helps to dissipate any heat generated and avoids localized high concentrations of the base.

  • Reaction Monitoring: Monitor the reaction progress carefully by TLC or LC-MS. Aim to quench the reaction as soon as the starting material is consumed to prevent over-reaction and decomposition of the product.

Protocol 2: Recommended Quench and Work-up Procedure

A careful work-up is essential to prevent degradation during product isolation.

  • Quenching: Quench the reaction at low temperature by adding a mild proton source. A saturated aqueous solution of ammonium chloride (NH₄Cl) is often a good choice as it is a weakly acidic buffer. Avoid quenching with strong acids.

  • Extraction: Extract the product into an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Washing: Wash the combined organic layers with brine to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature to isolate the crude product.

  • Purification: If purification by column chromatography is necessary, consider using a neutral stationary phase like silica gel that has been pre-treated with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) to prevent on-column degradation.

By understanding the inherent reactivity of 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile and implementing these cautious experimental strategies, you can significantly improve the success rate of your synthetic endeavors.

References

  • Chemistry Steps. (2024, November 18). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]

  • Aakash Institute. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Chemguide. hydrolysis of nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Organic Synthesis. Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, November 12). Mechanism for hydrolysis of cyanohydrin. Retrieved from [Link]

  • ACS Publications. (2002). Chemistry of spiroketals. Chemical Reviews. Retrieved from [Link]

  • NIH. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. Retrieved from [Link]

  • MDPI. (2008, February 7). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Retrieved from [Link]

  • NIH. (2020). Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. PMC. Retrieved from [Link]

  • Bentham Science. (2003, February 1). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Retrieved from [Link]

  • Wikipedia. Cyanohydrin. Retrieved from [Link]

Sources

Crystallization vs chromatography for spiro-nitrile isolation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Spiro-Nitrile Isolation Technical Support Center .

I am Dr. Aris Thorne, Senior Application Scientist. I have designed this guide to address the specific bottleneck of purifying spirocyclic nitriles—a "privileged scaffold" in modern drug discovery that notoriously defies standard separation logic due to its combination of rigid 3D chirality and the high-polarity nitrile handle.

Module 1: The Triage — Crystallization vs. Chromatography[1]

Before you commit resources, you must determine which separation vector suits your current phase. Spiro-nitriles often exist as diastereomeric mixtures (dr) or enantiomers (er).

Decision Matrix: The "Scale-Purity" Trade-off
FeatureCrystallization (Thermodynamic Control)Chromatography (Kinetic Control)
Primary Mechanism Lattice energy differentials; packing efficiency.Adsorption/Partition coefficient (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

).
Spiro-Nitrile Suitability High for diastereomers (rigid packing). Low for enantiomers (unless using chiral resolving agents).High for all isomers (especially SFC).
Throughput Batch process (Slow start, fast finish).Continuous/Iterative (Fast start, linear scaling).
Common Failure Mode "Oiling out" (Liquid-Liquid Phase Separation).Poor solubility in mobile phase (e.g., Hexane).
Cost Efficiency High (Solvent is cheap).Low (Columns/Solvents are expensive).
Visual Workflow: Isolation Strategy Decision Tree

decision_tree start START: Crude Spiro-Nitrile Mixture is_solid Is the crude material a solid? start->is_solid scale Scale > 10 grams? is_solid->scale Yes chrom_att Proceed to Chromatography (See Module 3) is_solid->chrom_att No (Oil/Gum) chirality Is separation Enantiomeric or Diastereomeric? scale->chirality Yes scale->chrom_att No (<10g) solubility Soluble in MeOH/CO2? chirality->solubility Enantiomers (Identical physics) cryst_att Attempt Crystallization (See Module 2) chirality->cryst_att Diastereomers (Physical differences) sfc_pref Preferred: Prep-SFC (Chiral Stationary Phase) solubility->sfc_pref Yes hplc_pref Preferred: Reverse Phase HPLC (C18/Phenyl-Hexyl) solubility->hplc_pref No

Figure 1: Strategic decision tree for spiro-nitrile isolation. Note that enantiomers rarely crystallize separately without a chiral resolving agent.

Module 2: Crystallization Support

The Issue: Spiro-nitriles are prone to "Oiling Out" (Liquid-Liquid Phase Separation or LLPS). The Science: The nitrile group (


) is highly polar, while the spiro-scaffold is often lipophilic. In traditional non-polar solvents, the molecules prefer to interact with themselves (amorphous clustering) rather than organize into a lattice, forming a "gum" or oil.
Troubleshooting Guide: Fixing "Oiling Out"

Q: My product forms a sticky oil at the bottom of the flask upon cooling. How do I fix this?

A: You are entering the "Metastable Zone" too quickly. When a solution oils out, the system has reached a supersaturation point where the liquid phase separates before the crystalline phase can nucleate.

Protocol: The "Seeded Cloud Point" Method

  • Dissolution: Dissolve 1.0 g of crude spiro-nitrile in the minimum amount of a "Good Solvent" (e.g., Acetone or EtOAc).

  • Heat: Warm to 50°C.

  • The Anti-Solvent Titration:

    • Slowly add "Anti-Solvent" (e.g., Heptane or Water) dropwise while stirring hot.

    • Stop exactly when a faint, persistent turbidity (cloudiness) appears.

  • The Critical Step (Seeding):

    • Add a tiny crystal of pure product (if available) or scratch the glass.

    • Do not cool yet. Hold at 50°C for 30 minutes. This allows the oil droplets to re-dissolve or nucleate onto the seed.

  • Controlled Cooling: Cool at a rate of 5°C per hour.

    • Why? Rapid cooling forces oiling. Slow cooling favors the lower-energy crystal lattice.

Q: Which solvent system is best for spiro-nitriles? A: Avoid pure non-polar solvents. The nitrile group requires a hydrogen-bond donor or a polar aprotic partner to manage its dipole.

  • System A (Hydrophobic Spiro): IPA / Water (Start with hot IPA, add water).

  • System B (Polar Spiro): Ethanol / Heptane.

  • System C (The "Nitrile Special"): Toluene / Acetonitrile (10:1). The acetonitrile keeps the nitrile solvated while the toluene forces the spiro-rings to stack.

Module 3: Chromatography Support (SFC Focus)

The Issue: Standard Normal Phase (NP) chromatography fails because spiro-nitriles streak on Silica (due to nitrile-silanol interactions). Reverse Phase (RP) often lacks the steric selectivity to separate subtle spiro-isomers.

The Solution: Supercritical Fluid Chromatography (SFC). SFC is the "Gold Standard" for spiro-compounds. The rigid 3D structure of spiro-nitriles interacts exceptionally well with Chiral Stationary Phases (CSPs) in a CO2 environment.

Protocol: Chiral SFC Screening Workflow

Objective: Separate enantiomers of a spiro-nitrile.

1. The "Magic Four" Column Screen: Do not waste time screening 20 columns. 90% of spiro-nitriles separate on these four polysaccharide-based columns:

  • IG (Amylose tris(3-chloro-5-methylphenylcarbamate)): Best for rigid, steric-heavy spiro cycles.

  • AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): The general workhorse.

  • OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): Complementary to AD-H.

  • IC (Cellulose tris(3,5-dichlorophenylcarbamate)): Excellent for polar functional groups like nitriles.

2. Mobile Phase Selection:

  • Base: CO2 (Supercritical).[1][2][3]

  • Co-Solvent: Methanol is preferred over Ethanol for nitriles due to better solubility and polarity match.

  • Additive (Critical): Add 0.1% Ammonium Hydroxide (or Diethylamine) to the Methanol.

    • Why? The basic additive suppresses the interaction between the nitrile nitrogen and residual silanols on the column, sharpening peak shape.

Visual Workflow: SFC Method Development

sfc_workflow sample Sample: 1 mg/mL in MeOH screen Screen 'Magic 4' Columns (IG, AD-H, OD-H, IC) Gradient 5-50% MeOH sample->screen check Check Resolution (Rs) screen->check success Scale to Prep-SFC (Isocratic Mode) check->success Rs > 1.5 fail Change Co-Solvent check->fail Rs < 1.5 modifier Try EtOH or IPA + 0.1% DEA fail->modifier modifier->screen Re-inject

Figure 2: Iterative screening process for chiral SFC. The "Magic 4" columns cover the majority of spiro-nitrile separation space.

FAQ: Technical Deep Dive

Q: Can I hydrolyze the nitrile during purification? A: It is rare but possible. Nitriles are generally stable, but prolonged heating (>60°C) in strong acidic or basic aqueous solvents can convert the nitrile to a primary amide (


).
  • Risk Mitigation: If using crystallization, avoid boiling water/acid mixtures. If using chromatography, ensure your modifier (e.g., 0.1% TFA or DEA) is removed promptly after isolation via rotary evaporation at

    
    .
    

Q: Why does my spiro-nitrile tail badly on C18 (Reverse Phase)? A: The nitrile is a weak base/H-bond acceptor. On standard C18, it drags on residual silanols.

  • Fix: Switch to a Phenyl-Hexyl column. The

    
     interactions between the phenyl ring on the column and the rigid spiro-framework often provide better selectivity and peak shape than C18.
    

References

  • Spirooxindole Synthesis & Properties

    • Stereoselective Synthesis of Spirooxindole Amides through Nitrile Hydrozirconation. National Institutes of Health (NIH).

  • Crystallization Troubleshooting

    • Troubleshooting: Oiling Out.[4][5] Chemistry LibreTexts.

  • SFC for Chiral Separation

    • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.[2][3][6] Selvita.

  • General Purification Strategies

    • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chiralpedia.

Sources

Validation & Comparative

A Comparative Guide to the FTIR Analysis of Spiro-Carbonitrile Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel molecular scaffolds is paramount. Among these, spirocyclic systems—molecules containing two rings connected by a single common atom—are of increasing interest due to their rigid, three-dimensional structures which can offer unique pharmacological properties. When a nitrile group (-C≡N) is attached to the spiro carbon, it creates a unique electronic and steric environment. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for confirming the presence and understanding the chemical environment of such functional groups.[1][2]

This guide provides an in-depth comparison of the FTIR spectral features of spiro-carbonitriles against simpler aliphatic and cyclic nitriles. We will explore the underlying principles of how the spirocyclic core influences the characteristic vibrational frequencies of the nitrile group and provide a robust experimental protocol for acquiring high-quality data.

Understanding the Vibrational Landscape: From Simple Nitriles to Spiro-Systems

The interpretation of an FTIR spectrum relies on the principle that specific chemical bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate.[3] The resulting spectrum is a molecular fingerprint.[1] For a complex moiety like a spiro-carbonitrile, we must first understand its constituent parts before analyzing the whole.

The Baseline: Characteristic Peaks of the Nitrile Group (R-C≡N)

The nitrile functional group is one of the most readily identifiable moieties in FTIR spectroscopy.[4] Its key feature is the carbon-nitrogen triple bond stretching vibration (νC≡N).

  • Frequency: This vibration appears in a relatively uncongested region of the spectrum, typically between 2260-2222 cm⁻¹ .[4][5]

  • Intensity: Due to the large change in dipole moment during the stretching of the polar C≡N bond, this peak is usually sharp and of strong to medium intensity .[4]

  • Environmental Effects: The exact position is sensitive to the electronic environment. Conjugation with a double bond or aromatic ring weakens the triple bond, lowering its force constant and shifting the absorption to a lower wavenumber (2240-2222 cm⁻¹).[4][5] Conversely, attachment to an electronegative atom can slightly increase the frequency.

The Scaffold: Characteristic Peaks of Saturated Carbocycles

The spirocyclic framework consists of saturated (sp³) carbon atoms. The most prominent FTIR signals from this scaffold are:

  • C-H Stretching (νC-H): Strong, sharp absorptions appearing just below 3000 cm⁻¹. Typically in the 2960-2850 cm⁻¹ range. The precise positions and number of peaks can indicate the type of C-H bonds present (e.g., -CH₂- vs. -CH-).

  • C-H Bending (δC-H): Scissoring and rocking vibrations for methylene (-CH₂-) groups appear in the fingerprint region, typically around 1465 cm⁻¹ (scissoring) and in the 1350-1150 cm⁻¹ range (wagging/twisting).[6] These can be numerous and complex, contributing to the unique fingerprint of the molecule.[1]

The Spiro-Carbonitrile Anomaly: How Ring Strain Alters the Spectrum

When the nitrile group is attached directly to the spiro-carbon, the inherent ring strain of the small carbocycles (e.g., cyclobutane, cyclopentane) alters the vibrational frequency of the nitrile stretch. This provides a key diagnostic feature.

The causality lies in molecular orbital hybridization.[7] An ideal sp³ carbon has bond angles of 109.5°. In a strained ring system like a spiro[3.3]heptane (composed of two cyclobutane rings), the internal C-C-C bond angles are forced to be closer to 90°. To accommodate this, the carbon orbitals used for the intra-ring bonds adopt more p-character. Consequently, the exocyclic orbital—the one forming the sigma bond with the nitrile's carbon atom—gains more s-character .[7][8]

An increase in s-character strengthens the C-CN sigma bond. This electronic effect can inductively strengthen the adjacent C≡N triple bond, increasing its force constant and shifting its stretching frequency to a higher wavenumber (a blueshift) compared to an unstrained, acyclic analogue like tert-butyl nitrile.

This phenomenon is analogous to the well-documented increase in C=O stretching frequency when a ketone is part of a small, strained ring.[7]

Comparative Data Summary

The following table compares the expected FTIR absorption frequencies for a simple aliphatic nitrile, a less-strained cyclic nitrile, and a highly-strained spiro-carbonitrile.

Functional Group / Vibration Acetonitrile (Simple Aliphatic) Cyclohexanecarbonitrile (Less Strained Cyclic) Spiro[3.3]heptane-1-carbonitrile (Strained Spirocyclic) Causality of Shift
Nitrile Stretch (νC≡N) ~2252 cm⁻¹[4]~2245 cm⁻¹~2250-2260 cm⁻¹ Increased s-character in the exocyclic C-CN bond due to ring strain strengthens the C≡N bond.
sp³ C-H Stretch (νC-H) ~2944 cm⁻¹~2940-2860 cm⁻¹~2980-2870 cm⁻¹The strained C-H bonds in the small rings can also shift to slightly higher frequencies.
CH₂ Scissoring (δCH₂) N/A~1450 cm⁻¹~1460 cm⁻¹Ring strain can influence bending modes, though this is less diagnostic than the nitrile stretch.
Fingerprint Region SimpleComplexHighly Complex and DiagnosticThe rigid spiro-scaffold creates a unique and complex pattern of bending and skeletal vibrations.

Note: Exact frequencies can vary based on the sample phase (solid, liquid, gas) and the specific substitution pattern.

Visualizing the Structure-Spectra Relationship

The following diagram illustrates how the structural components of a spiro-carbonitrile molecule give rise to distinct regions in its FTIR spectrum.

FTIR_Spirocarbonitrile cluster_molecule Spiro[3.3]heptane-1-carbonitrile Structure cluster_spectrum Resulting FTIR Spectrum cluster_vibrations Key Vibrational Modes mol Spirocyclic Core (C-C, C-H) Spiro-Carbon (Quaternary C) Nitrile Group (-C≡N) vib C-H Stretching C≡N Stretching (Blueshifted) Skeletal & Bending (Fingerprint) mol:f0->vib:f0 ν(C-H) mol:f2->vib:f1 ν(C≡N) mol:f0->vib:f2 δ(CH₂), etc. mol:f1->vib:f1 Ring Strain Effect spec spec vib:f0->spec:f0 vib:f1->spec:f1 vib:f2->spec:f2

Caption: Relationship between molecular structure and FTIR spectral regions for a spiro-carbonitrile.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Trustworthy data is the bedrock of scientific integrity. The following protocol outlines the steps for analyzing a solid spiro-carbonitrile sample using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.[9]

Workflow Diagram: ATR-FTIR Analysis

ATR_Workflow start Start prep 1. Clean ATR Crystal (e.g., with isopropanol) start->prep background 2. Collect Background Spectrum (Clean crystal, no sample) prep->background sample 3. Apply Solid Sample (Ensure good contact with crystal) background->sample collect 4. Collect Sample Spectrum (Typically 16-32 scans at 4 cm⁻¹ resolution) sample->collect process 5. Process Data (ATR correction, baseline correction) collect->process analyze 6. Analyze Spectrum (Identify key peaks: νC≡N, νC-H) process->analyze end End analyze->end

Caption: Step-by-step workflow for ATR-FTIR analysis of a solid spiro-carbonitrile sample.

Detailed Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Install a clean, dry ATR accessory (a diamond or germanium crystal is common and robust).

  • ATR Crystal Cleaning:

    • Using a lint-free wipe lightly dampened with a volatile solvent (e.g., spectroscopic grade isopropanol or ethanol), gently wipe the surface of the ATR crystal.

    • Perform a final wipe with a dry, lint-free cloth to ensure no solvent residue remains. The goal is to remove any contaminants from previous analyses.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (e.g., H₂O, CO₂) and the instrument's response, which will be automatically subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount of the solid spiro-carbonitrile sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Good contact is critical for a high-quality spectrum.

  • Sample Spectrum Collection:

    • Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Apply an ATR correction algorithm if available in the software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline, which aids in accurate peak picking.

    • Identify the key absorption bands. Critically, look for the sharp, strong C≡N stretch in the 2250-2260 cm⁻¹ region and the sp³ C-H stretches below 3000 cm⁻¹. Compare the spectrum to the unique patterns in the fingerprint region (<1500 cm⁻¹) of known reference compounds if available.[1]

  • Cleaning:

    • Thoroughly clean the ATR crystal and press arm with an appropriate solvent to remove all traces of the sample before the next analysis.

By synthesizing an understanding of fundamental vibrational principles with the specific structural and electronic effects imparted by the spirocyclic core, researchers can confidently use FTIR spectroscopy to characterize these unique and valuable molecules. The slight but significant blueshift of the nitrile absorption serves as a key diagnostic marker for a nitrile group attached to a strained carbocyclic framework.

References

  • Results in Chemistry. (2025). Experimental and theoretical studies on the vibrational spectra and active sites of novel multisubstituted spirocycle isoindolinone-chromene hybrid derivatives. ResearchGate. Available at: [Link]

  • Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • Roy, S., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(17), 4078–4086. Available at: [Link]

  • Yamada, Y., et al. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Chemical Science, 12(36), 12135-12144. Available at: [Link]

  • Yang, R. (2018). Spectroscopy. In Analytical Methods for Polymer Characterization. Taylor & Francis. Available at: [Link]

  • Clark, I. P., et al. (2013). (a) FTIR spectrum of a solution of 1 in heptane at 303 K. ResearchGate. Available at: [Link]

  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • NIST. (n.d.). Cyclobutanecarbonitrile. NIST Chemistry WebBook. Available at: [Link]

  • Cao, S., et al. (2023). Brief Discussion of the Influence of Ring Strain on Infrared Absorption Frequencies of C=C and C=O Double Bonds. University Chemistry. Available at: [Link]

  • ron. (2014). Ring Strain and C=O Stretching Frequency. Chemistry Stack Exchange. Available at: [Link]

  • Katon, J. E., & Feairheller, W. R. (1967). Vibrational Spectra of Substituted Cyclobutane Compounds. Defense Technical Information Center. Available at: [Link]

  • LibreTexts. (2023). 4.4: Vibrational Spectroscopy Techniques. Chemistry LibreTexts. Available at: [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. AZoM.com. Available at: [Link]

  • Vodyanoy, V. (2023). Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. MDPI. Available at: [Link]

  • Nanografi. (2024). Fundamentals of Vibrational Spectroscopy. Nanografi. Available at: [Link]

  • Yamada, Y., et al. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. ResearchGate. Available at: [Link]

  • Wiley. (n.d.). 1-Phenylcyclobutanecarbonitrile. SpectraBase. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Indonesian Journal of Science & Technology. Available at: [Link]

  • Grygorenko, O. O., et al. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]

  • Kiefer, J., Ghahi, H. H., & Rullich, C. C. (2022). Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. American Pharmaceutical Review. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile. The protocols herein are designed to be a self-validating system, grounded in established safety principles and field-proven insights.

While a specific Safety Data Sheet (SDS) for 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile is not publicly available, a thorough hazard assessment can be conducted by examining its constituent functional groups: a nitrile moiety and a spirocyclic ether. Nitrile compounds can be toxic, and spirocyclic ethers are found in many bioactive molecules, warranting careful handling.[1] This guide is built upon the principles of chemical safety for these classes of compounds.

Hazard Analysis and Risk Mitigation

Before handling 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile, it is crucial to understand the potential hazards and implement appropriate risk mitigation strategies.

Potential Hazards:

  • Toxicity: Nitrile compounds can be toxic if inhaled, ingested, or absorbed through the skin.

  • Irritation: The compound may cause skin and eye irritation.[2]

  • Bioactivity: As spirocyclic ethers are common in bioactive compounds, this molecule may have unknown biological effects.[1]

  • Flammability: While not definitively known for this specific compound, many organic solvents and reagents are flammable.[3][4][5]

Risk Mitigation:

  • Engineering Controls: Always handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood.[2][4]

  • Personal Protective Equipment (PPE): A comprehensive PPE plan is non-negotiable.

  • Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against exposure. The following table outlines the minimum required PPE for handling 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile gloves.[6][7][8] For extended contact, consider thicker gauge nitrile gauntlets.[9]Nitrile offers excellent resistance to a wide range of chemicals, including solvents, oils, and some acids.[6][7][10] It is also a suitable alternative for individuals with latex allergies.[7][8]
Eye Protection Chemical splash goggles.Protects against splashes and airborne particles that could cause serious eye irritation.[2]
Body Protection A lab coat, worn fully buttoned.Provides a removable barrier to protect skin and clothing from spills.
Respiratory Protection Not generally required if handled in a fume hood. If there is a risk of aerosol generation outside of a fume hood, a respirator may be necessary.A fume hood provides adequate ventilation to control vapor inhalation.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.

Experimental Workflow

The following diagram outlines the standard operating procedure for handling 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_dissolve->handle_reaction cleanup_quench Quench Reaction (if necessary) handle_reaction->cleanup_quench Proceed to Cleanup cleanup_waste Segregate Waste into Designated Containers cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Work Area cleanup_waste->cleanup_decontaminate cleanup_remove_ppe Remove PPE in Correct Order cleanup_decontaminate->cleanup_remove_ppe

Caption: Standard Operating Procedure Workflow
Step-by-Step Handling Protocol:
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary glassware, reagents, and equipment within the fume hood.

  • Handling:

    • Carefully weigh the required amount of 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile in the fume hood.

    • If dissolving, add the solvent slowly to the compound.

    • Conduct the experiment, keeping all materials within the fume hood.

  • Cleanup:

    • Upon completion of the experiment, quench any reactive materials as per your specific protocol.

    • Decontaminate all surfaces with an appropriate solvent and cleaning agent.

Disposal Plan:
  • Waste Segregation: All waste contaminated with 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile must be disposed of in a designated hazardous waste container. This includes:

    • Unused compound

    • Contaminated solvents

    • Used pipette tips, gloves, and other disposable materials

  • Labeling: The hazardous waste container must be clearly labeled with the full chemical name and associated hazards.

  • Disposal: Follow your institution's specific procedures for the disposal of chemical waste. Do not pour any waste down the drain.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][11]
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4] For large spills, evacuate the lab and contact your institution's emergency response team.

By adhering to these guidelines, you can confidently and safely handle 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile, ensuring the integrity of your research and the safety of your laboratory personnel.

References

  • SAFETYWARE Chem-Pro™ GNU1513 Nitrile Gloves.
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
  • 7-propyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile - Sigma-Aldrich.
  • What Protections Can Nitrile Disposable Gloves Provide?
  • How to Choose PPE for Chemical Work.
  • Nitrile Gloves for Chemical Handling - GlovesnStuff.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • CAS#:1996270-71-3 | 7-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile | Chemsrc.
  • 1,5-dioxaspiro[2.4]heptane - Advanced ChemBlocks.
  • Personal Protective Equipment (PPE)
  • Working with Hazardous Chemicals - Organic Syntheses.
  • Safety D
  • Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherific
  • Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers - PubMed.
  • SAFETY D
  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
  • 1-Oxaspiro[2.4]heptane | 185-60-4 - Sigma-Aldrich.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.